![molecular formula C17H23N3O B2462226 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286732-28-2](/img/structure/B2462226.png)
4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Antineoplastic Activities
Compounds structurally related to "4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide" have been synthesized and evaluated for their antineoplastic (anti-cancer) activities. For example, derivatives of imidazoacridinones, which share a similar imidazole ring structure, demonstrated potent in vivo activity against murine leukemia, highlighting the potential of these compounds in cancer treatment (Cholody et al., 1996).
Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, closely related in structural motifs to the compound of interest, serve as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the creation of diverse organic molecules. Such reactivity patterns are essential for developing new pharmaceuticals, polymers, and materials (Jasch et al., 2012).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides have been synthesized and investigated for their cardiac electrophysiological activity. These compounds, including those with an imidazole ring, have shown potential as selective class III agents, which could be beneficial in treating arrhythmias (Morgan et al., 1990).
Sensing Applications
Imidazole derivatives have been used as reversible luminescent sensors for detecting cyanide and mercury ions. This application is significant in environmental monitoring and the development of diagnostic tools. Such compounds exhibit specificity towards CN- ions, demonstrating the utility of imidazole-based sensors in chemical detection (Emandi et al., 2018).
Material Science
In material science, the tert-butyl group and imidazole moiety have contributed to the synthesis of novel polymers and materials with high thermal stability and solubility. These materials find applications in various fields, including electronics, coatings, and advanced composites (Hsiao et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the development of new therapeutics .
properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-18-9-11-20(13)12-10-19-16(21)14-5-7-15(8-6-14)17(2,3)4/h5-9,11H,10,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXRUYFSZCKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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